molecular formula C11H15ClN2O B8656056 1-(3-Chloro-4-methoxyphenyl)piperazine

1-(3-Chloro-4-methoxyphenyl)piperazine

Cat. No.: B8656056
M. Wt: 226.70 g/mol
InChI Key: BZGRBQVSAKNXLC-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methoxyphenyl)piperazine is a substituted phenylpiperazine derivative characterized by a piperazine ring linked to a phenyl group substituted with a chlorine atom at the 3-position and a methoxy group at the 4-position. This structural configuration places it within the broader class of arylpiperazines, which are known for their diverse pharmacological activities, particularly as ligands for serotonin (5-HT) receptors .

For example, 1-(2-methoxyphenyl)piperazine derivatives are prepared using reductive amination or alkylation of piperazine intermediates (e.g., reacting 1-(2-methoxyphenyl)piperazine with halogenated alkanes or carbonyl compounds) . The presence of both electron-withdrawing (chloro) and electron-donating (methoxy) substituents on the phenyl ring may influence the compound’s electronic properties, solubility, and receptor-binding affinity compared to simpler analogs .

Properties

Molecular Formula

C11H15ClN2O

Molecular Weight

226.70 g/mol

IUPAC Name

1-(3-chloro-4-methoxyphenyl)piperazine

InChI

InChI=1S/C11H15ClN2O/c1-15-11-3-2-9(8-10(11)12)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3

InChI Key

BZGRBQVSAKNXLC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2CCNCC2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The pharmacological and physicochemical properties of arylpiperazines are highly sensitive to substituent positions and types. Below is a comparison of key analogs:

Compound Name Substituents on Phenyl Ring Receptor Affinity Key Pharmacological Effects
1-(3-Chloro-4-methoxyphenyl)piperazine 3-Cl, 4-OCH3 Predicted: 5-HT1B/5-HT2A Hypothesized: Mixed agonist/antagonist activity (based on substituent effects)
1-(3-Chlorophenyl)piperazine (mCPP) 3-Cl 5-HT1B/5-HT2C Suppresses locomotor activity in rats; used to study anxiety/depression pathways
1-(4-Methoxyphenyl)piperazine (4-MeOPP) 4-OCH3 5-HT1A/5-HT2A Hallucinogenic effects; abused as a designer drug
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) 3-CF3 5-HT1B/5-HT2C Synergistic stimulant effects with BZP; serotonergic activity
1-(2-Methoxyphenyl)piperazine 2-OCH3 5-HT1A Variable effects on sympathetic nerve discharge (SND); potential cardiovascular applications
Key Observations:
  • Chlorine vs. Methoxy Substitution : Chlorine (electron-withdrawing) at the 3-position enhances 5-HT1B/2C affinity (e.g., mCPP), while methoxy (electron-donating) at the 4-position (4-MeOPP) shifts selectivity toward 5-HT1A/2A .

Pharmacological and Metabolic Differences

Receptor Activity
  • mCPP : Acts as a 5-HT1B/2C agonist, reducing locomotor activity in rats via serotonergic pathways. Its effects are reversed by 5-HT antagonists like metergoline .
  • TFMPP : Shares 5-HT1B/2C agonist properties but exhibits stronger stimulant effects when combined with benzylpiperazines (e.g., BZP) .
  • 1-(2-Methoxyphenyl)piperazine : Displays variable effects on SND, suggesting context-dependent modulation of sympathetic activity .

The target compound’s dual substitution may mitigate the extreme behavioral effects seen in mCPP or TFMPP, possibly due to altered receptor subtype selectivity.

Metabolism
  • mCPP : Metabolized via aromatic hydroxylation and piperazine ring degradation, yielding hydroxylated metabolites and 3-chloroaniline derivatives. Glucuronidation/sulfation and acetylation are major detoxification pathways .
  • Target Compound : The 4-methoxy group may slow oxidative metabolism compared to mCPP, while the 3-Cl substituent could direct hydroxylation to the 2- or 5-position, altering metabolite profiles.

Toxicity and Abuse Potential

  • mCPP : Associated with serotonin syndrome in high doses; detected in adulterated recreational drugs .
  • TFMPP/4-MeOPP: Classified as designer drugs due to stimulant/hallucinogenic effects; regulated in multiple jurisdictions .
  • Target Compound: No direct abuse data, but structural similarity to regulated arylpiperazines warrants caution.

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